molecular formula C7H16Cl2F2N2O B2851365 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 1909308-92-4

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2851365
CAS No.: 1909308-92-4
M. Wt: 253.11
InChI Key: IDQZFCJUOLWTAZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H14F2N2O2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 2,2-difluoropropanol with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 2,2-difluoropropanol with piperazine: This step involves the nucleophilic substitution of the hydroxyl group in 2,2-difluoropropanol with the nitrogen atom in piperazine.

    Formation of the dihydrochloride salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)propan-1-ol dihydrochloride: A similar compound with a different substitution pattern.

    2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol dihydrochloride: Another derivative with a morpholine ring instead of piperazine.

Uniqueness

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride is unique due to the presence of both fluorine atoms and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.

Properties

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O.2ClH/c8-7(9,6-12)5-11-3-1-10-2-4-11;;/h10,12H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZFCJUOLWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CO)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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